N1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound featuring a piperidine ring substituted with a pyridine moiety, linked via a methylene bridge to an oxalamide group, which is further connected to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of 1-(pyridin-2-yl)piperidine. This can be achieved through the reaction of 2-chloropyridine with piperidine under reflux conditions in the presence of a base such as potassium carbonate.
Methylation: The piperidine intermediate is then methylated using formaldehyde and a reducing agent like sodium borohydride to form 1-(pyridin-2-yl)piperidin-4-yl)methyl.
Oxalamide Formation: The methylated piperidine is reacted with oxalyl chloride to form the oxalamide linkage. This step typically requires an inert atmosphere and low temperatures to prevent decomposition.
Thiophene Substitution: Finally, the oxalamide intermediate is reacted with thiophen-2-ylmethylamine to yield the target compound. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the oxalamide group, potentially converting it to an amine.
Substitution: The pyridine and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are frequently used.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine or thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound may exhibit pharmacological activities due to its structural similarity to known bioactive molecules
Industry
In industry, the compound’s unique properties might be exploited in the development of advanced materials, such as polymers or coatings, that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of N1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-N2-(phenylmethyl)oxalamide: Similar structure but with a phenyl group instead of a thiophene ring.
N1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide: Contains a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in N1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide imparts unique electronic properties and potential biological activities that differentiate it from its analogs. This structural variation can influence its reactivity and interactions with biological targets, making it a compound of interest for further research.
Properties
IUPAC Name |
N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c23-17(18(24)21-13-15-4-3-11-25-15)20-12-14-6-9-22(10-7-14)16-5-1-2-8-19-16/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFHDHTXVGJHGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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